molecular formula C10H12N2O B13889875 5-(Dimethylamino)-1,3-dihydroindol-2-one

5-(Dimethylamino)-1,3-dihydroindol-2-one

Cat. No.: B13889875
M. Wt: 176.21 g/mol
InChI Key: QGKUMDPEVOMCCR-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1,3-dihydroindol-2-one is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological and pharmacological activities. This compound is characterized by the presence of a dimethylamino group attached to the indole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-1,3-dihydroindol-2-one can be achieved through various synthetic routes. One common method involves the reaction of indole-2,3-dione with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of the corresponding nitro compound, followed by the introduction of the dimethylamino group through nucleophilic substitution. This process can be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-1,3-dihydroindol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized indole derivatives.

Scientific Research Applications

5-(Dimethylamino)-1,3-dihydroindol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the indole ring can intercalate into DNA or interact with enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)-2-methylindole
  • 5-(Dimethylamino)-1-methylindole
  • 5-(Dimethylamino)-2-phenylindole

Uniqueness

5-(Dimethylamino)-1,3-dihydroindol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethylamino group at the 5-position of the indole ring enhances its solubility and reactivity compared to other indole derivatives. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-(dimethylamino)-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H12N2O/c1-12(2)8-3-4-9-7(5-8)6-10(13)11-9/h3-5H,6H2,1-2H3,(H,11,13)

InChI Key

QGKUMDPEVOMCCR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC(=O)C2

Origin of Product

United States

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